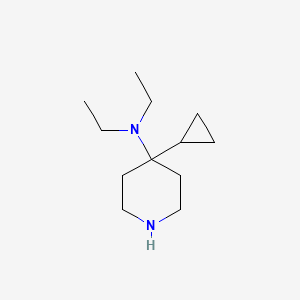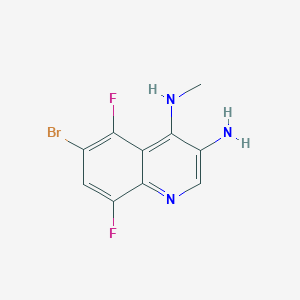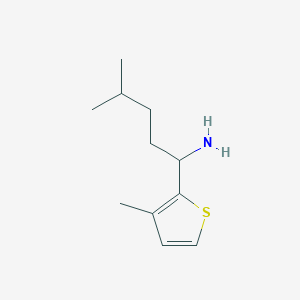![molecular formula C10H19NO2 B15260805 4-[(2-Methylpropoxy)methyl]piperidin-2-one](/img/structure/B15260805.png)
4-[(2-Methylpropoxy)methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpropoxy)methyl]piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products.
Preparation Methods
The synthesis of 4-[(2-Methylpropoxy)methyl]piperidin-2-one can be achieved through several routes. One common method involves the alkylation of piperidin-2-one with 2-methylpropyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products .
Chemical Reactions Analysis
4-[(2-Methylpropoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethylformamide (DMF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted piperidines .
Scientific Research Applications
4-[(2-Methylpropoxy)methyl]piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Methylpropoxy)methyl]piperidin-2-one include other piperidine derivatives such as:
2-Methylpiperidine: A simpler piperidine derivative with a methyl group at the 2-position.
2-Piperidinone: The parent compound of the piperidinone family, lacking the alkyl side chain.
N-Acylpiperidine: A piperidine derivative with an acyl group attached to the nitrogen atom.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(2-methylpropoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-13-7-9-3-4-11-10(12)5-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
OSSYJVQKRPSVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1CCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B15260722.png)
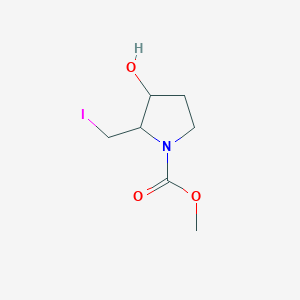


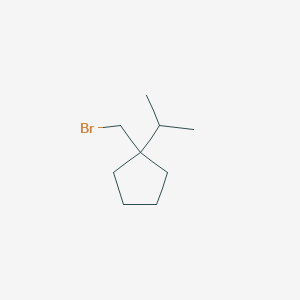
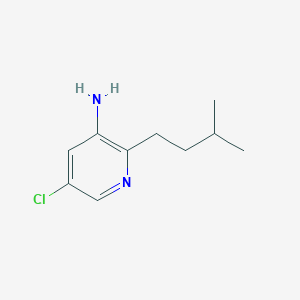

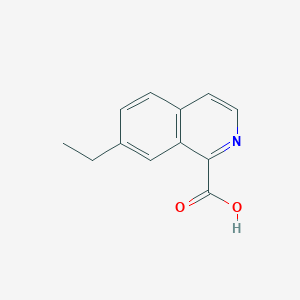
![1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B15260784.png)

![4-[2-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B15260795.png)
